![molecular formula C22H24Br2N4O6S2 B11930629 (2Z)-3-(3-bromo-4-hydroxy-phenyl)-N-[2-[2-[[(2Z)-3-(3-bromo-4-hydroxy-phenyl)-2-hydroxyimino-propanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyimino-propanamide](/img/structure/B11930629.png)

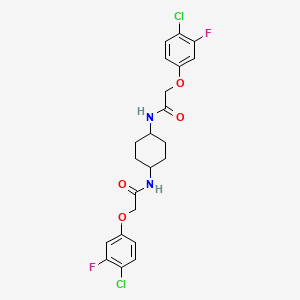

(2Z)-3-(3-bromo-4-hydroxy-phenyl)-N-[2-[2-[[(2Z)-3-(3-bromo-4-hydroxy-phenyl)-2-hydroxyimino-propanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyimino-propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

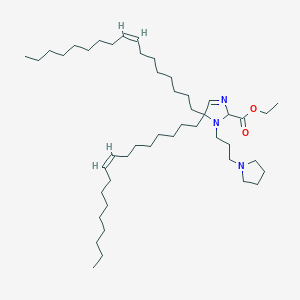

Psammaplin A is a naturally occurring bromotyrosine-derived compound first isolated from the marine sponge Psammaplysilla purpurea. It is known for its unique bifunctional structure, consisting of two symmetrical oxime-containing moieties linked by a disulfide bridge. Psammaplin A has garnered significant interest due to its broad spectrum of biological activities, including antimicrobial, antiviral, and cytotoxic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The conventional total synthesis methods of Psammaplin A were initiated from tyrosine or phenylpyruvic acid derivatives. Since 2009, improved synthesis methods have mainly used various substituted benzaldehydes as the starting materials, which made Psammaplin A easier to obtain . The synthesis involves multiple steps, including the formation of oxime groups and the establishment of carbon-sulfur bonds.

Industrial Production Methods: Industrial production methods for Psammaplin A are not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic chemistry may pave the way for more efficient production techniques in the future.

Analyse Chemischer Reaktionen

Types of Reactions: Psammaplin A undergoes various chemical reactions, including:

Oxidation: Psammaplin A can be oxidized to form different derivatives.

Reduction: The compound can be reduced to enhance its inhibitory activity against histone deacetylases.

Substitution: Various substitution reactions can be performed to modify its structure and enhance its biological activity

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of Psammaplin A with enhanced biological activities, such as increased antimicrobial or cytotoxic effects .

Wissenschaftliche Forschungsanwendungen

Psammaplin A has a wide range of scientific research applications:

Chemistry: Used as a lead compound for the development of new synthetic methodologies and the synthesis of novel derivatives.

Biology: Studied for its role in modulating biological pathways, including histone deacetylase inhibition and peroxisome proliferator-activated receptor gamma activation

Medicine: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells and inhibit tumor growth

Wirkmechanismus

Psammaplin A exerts its effects primarily through the inhibition of class I histone deacetylases. This inhibition leads to the hyperacetylation of histones, resulting in the upregulation of genes involved in cell cycle arrest, differentiation, and apoptosis . Additionally, Psammaplin A activates peroxisome proliferator-activated receptor gamma, enhancing the expression of antioxidant enzymes and reducing oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Psammaplin B: Another bromotyrosine-derived compound with similar biological activities.

Psammaplin K: Known for its neuroprotective potential and ability to attenuate oxidative stress.

Bisaprasin: A biphenyl dimer of Psammaplin A with distinct cytotoxic properties.

Uniqueness: Psammaplin A is unique due to its symmetrical disulfide-linked dimer structure and its broad spectrum of biological activities. Its ability to inhibit multiple enzymes and modulate various biological pathways makes it a valuable compound for scientific research and potential therapeutic applications .

Eigenschaften

Molekularformel |

C22H24Br2N4O6S2 |

|---|---|

Molekulargewicht |

664.4 g/mol |

IUPAC-Name |

(2Z)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyiminopropanamide |

InChI |

InChI=1S/C22H24Br2N4O6S2/c23-15-9-13(1-3-19(15)29)11-17(27-33)21(31)25-5-7-35-36-8-6-26-22(32)18(28-34)12-14-2-4-20(30)16(24)10-14/h1-4,9-10,29-30,33-34H,5-8,11-12H2,(H,25,31)(H,26,32)/b27-17-,28-18- |

InChI-Schlüssel |

LMAFSGDNHVBIHU-HJTNQMAYSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1C/C(=N/O)/C(=O)NCCSSCCNC(=O)/C(=N\O)/CC2=CC(=C(C=C2)O)Br)Br)O |

Kanonische SMILES |

C1=CC(=C(C=C1CC(=NO)C(=O)NCCSSCCNC(=O)C(=NO)CC2=CC(=C(C=C2)O)Br)Br)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate](/img/structure/B11930581.png)

![3-Quinolinecarboxylic acid, 7-[(7S)-7-amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-, hydrate](/img/structure/B11930589.png)

![[4,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11930598.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[7-(2,5-dioxopyrrol-1-yl)heptanoylamino]propanoyl]amino]propanoyl]amino]-N-(4-hydroxyphenyl)-N'-tritylbutanediamide](/img/structure/B11930599.png)

![(1S,2R,4R,5R,10R,11S,14R,15R,18S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B11930630.png)